Photosens

Description

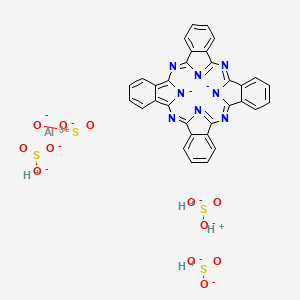

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

122170-90-5 |

|---|---|

Molecular Formula |

C11H12INO |

Synonyms |

aluminum tetrasulfophthalocyanine |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Photosensitizers: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental mechanisms of action of photosensitizers, providing a comprehensive resource for professionals in research and drug development. The document details the photochemical and photobiological processes that underpin photodynamic therapy (PDT), from the initial absorption of light to the induction of cell death pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved.

Introduction to Photosensitizers and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit a cytotoxic response in target tissues. The mechanism of action is multifaceted, involving a cascade of photochemical and photobiological events that ultimately lead to cell death and tissue destruction. The selective accumulation of the PS in diseased tissues, coupled with the precise delivery of light, allows for targeted treatment with minimal damage to surrounding healthy tissues.

The Photochemical Basis of Photosensitizer Action

The journey from a benign molecule to a potent cytotoxic agent begins with the absorption of light by the photosensitizer. This process is best described by the Jablonski diagram, which illustrates the electronic state transitions of the PS molecule.

Upon absorbing a photon of a specific wavelength, the PS is elevated from its ground singlet state (S₀) to an excited singlet state (S₁). The S₁ state is short-lived and can decay back to the ground state via fluorescence or non-radiative decay (heat). Alternatively, and crucially for PDT, the S₁ state can undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this T₁ state that the therapeutically relevant photochemical reactions originate.[1]

There are two primary photochemical pathways through which the triplet-state photosensitizer can react with surrounding molecules: Type I and Type II reactions.[2][3]

Type I Photochemical Reaction

In the Type I pathway, the excited triplet PS interacts directly with a substrate, such as a biomolecule or a solvent molecule, through electron or hydrogen atom transfer. This results in the formation of radical ions or neutral radicals.[2][4] These highly reactive radical species can then react with molecular oxygen (O₂) to produce various reactive oxygen species (ROS), including the superoxide (B77818) anion (O₂•⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[4] The Type I mechanism is favored in environments with high substrate concentration and lower oxygen levels.[5]

Type II Photochemical Reaction

The Type II pathway is the predominant mechanism for most clinically used photosensitizers. In this process, the excited triplet PS transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it exists as a triplet in its ground state. This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂).[2][3] Singlet oxygen is a potent and indiscriminate oxidizing agent that can readily damage a wide array of biological macromolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and death.[6] The Type II mechanism is highly dependent on the presence of sufficient oxygen in the target tissue.[5]

The balance between Type I and Type II reactions is influenced by the specific photosensitizer, the concentration of oxygen, and the nature of the surrounding biomolecules.[5]

Photophysical and Photochemical Properties of Photosensitizers

The efficacy of a photosensitizer is determined by several key photophysical and photochemical parameters. These properties dictate the efficiency of triplet state formation and subsequent ROS generation.

| Parameter | Description | Significance in PDT |

| Molar Absorption Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A high ε at a long wavelength (in the "therapeutic window" of 600-800 nm) allows for deeper tissue penetration of light.[1] |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted as fluorescence to the photons absorbed. | A low Φf is desirable as it indicates that more excited singlet state molecules are undergoing intersystem crossing to the triplet state. |

| Triplet State Quantum Yield (ΦT) | The fraction of absorbed photons that result in the formation of the triplet state. | A high ΦT is essential for efficient ROS generation, as the triplet state is the precursor to both Type I and Type II reactions. |

| Triplet State Lifetime (τT) | The average time the photosensitizer spends in the excited triplet state. | A longer τT increases the probability of interaction with oxygen or other substrates, leading to higher ROS production. |

| Singlet Oxygen Quantum Yield (ΦΔ) | The fraction of photosensitizer triplet states that produce singlet oxygen upon interaction with molecular oxygen. | A high ΦΔ is a key indicator of the efficacy of a Type II photosensitizer.[6] |

| Photosensitizer | Molar Absorption Coefficient (ε) at λmax (M⁻¹cm⁻¹) | λmax (nm) | Triplet Quantum Yield (ΦT) | Singlet Oxygen Quantum Yield (ΦΔ) |

| Photofrin® | ~3,000 | 630 | ~0.8 | ~0.7 |

| Verteporfin (Visudyne®) | ~33,000 | 690 | ~0.8 | 0.5 - 0.7 |

| Methylene Blue | ~80,000 | 664 | 0.52 | 0.52 |

| Rose Bengal | ~98,000 | 548 | 0.86 | 0.76 |

| 5-Aminolevulinic Acid (ALA)-induced PpIX | ~5,000 | 635 | ~0.8 | ~0.6 |

| Chlorin e6 | ~50,000 | 660 | ~0.8 | ~0.7 |

| Phthalocyanines (e.g., ZnPc) | ~200,000 | 670 | 0.4 - 0.9 | 0.3 - 0.7 |

The Photobiological Response: Cellular Death Pathways

The ROS generated through Type I and Type II reactions are highly reactive and have very short lifetimes, meaning their damaging effects are confined to the immediate vicinity of the photosensitizer's location within the cell. The subcellular localization of the photosensitizer is therefore a critical determinant of the initial site of photodamage and the subsequent cell death pathway that is activated.

The primary modes of cell death induced by PDT are apoptosis, necrosis, and autophagy. The predominant pathway is dependent on the photosensitizer's properties, its subcellular localization, the light dose, and the cell type.

Apoptosis

Apoptosis, or programmed cell death, is a highly regulated process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. It is generally considered the preferred mode of cell death in cancer therapy as it does not typically elicit an inflammatory response. Photosensitizers that localize in the mitochondria can directly trigger the intrinsic apoptotic pathway through the release of cytochrome c. Damage to the endoplasmic reticulum (ER) can also induce apoptosis via the unfolded protein response. Key signaling molecules in apoptosis include the Bcl-2 family of proteins, caspases, and p53.

Necrosis

Necrosis is a form of unregulated cell death characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response. High doses of PDT or photosensitizers that localize to the plasma membrane or lysosomes often lead to necrosis. The rapid and extensive cellular damage caused by high concentrations of ROS overwhelms the cell's capacity for controlled apoptotic death.

Autophagy

Autophagy is a cellular self-digestion process that can have a dual role in PDT. It can act as a survival mechanism by removing damaged organelles and proteins, thereby promoting cell recovery from sublethal PDT-induced stress. However, in some contexts, particularly in apoptosis-deficient cells, excessive autophagy can lead to a form of programmed cell death known as autophagic cell death. The role of autophagy in the overall therapeutic outcome of PDT is complex and is an active area of research.

Experimental Protocols

The following section provides detailed methodologies for key experiments used to elucidate the mechanism of action of photosensitizers.

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

Principle: The relative singlet oxygen quantum yield of a novel photosensitizer is determined by comparing its efficiency of singlet oxygen generation to that of a well-characterized standard photosensitizer with a known ΦΔ. This is often achieved by monitoring the photosensitized oxidation of a chemical trap that is specific for singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG).

Protocol using DPBF:

-

Reagent Preparation:

-

Prepare stock solutions of the test photosensitizer and a standard photosensitizer (e.g., Rose Bengal, ΦΔ = 0.76 in methanol) in a suitable solvent (e.g., methanol, ethanol, or DMSO).

-

Prepare a stock solution of DPBF in the same solvent. All solutions should be prepared in the dark to prevent photodegradation.

-

-

Sample Preparation:

-

In a quartz cuvette, prepare a solution of the test photosensitizer and DPBF. The concentration of the photosensitizer should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects. The concentration of DPBF should be sufficient to show a measurable decrease in absorbance upon oxidation.

-

Prepare a similar solution with the standard photosensitizer and DPBF.

-

-

Irradiation and Measurement:

-

Irradiate the sample with a monochromatic light source at the absorption maximum of the photosensitizer.

-

At regular time intervals, measure the absorbance of DPBF at its absorption maximum (around 415 nm). The decrease in absorbance corresponds to the consumption of DPBF by singlet oxygen.

-

Repeat the irradiation and measurement for the standard photosensitizer under identical conditions.

-

-

Data Analysis:

-

Plot the absorbance of DPBF versus irradiation time for both the test and standard photosensitizers.

-

Determine the initial rate of DPBF photooxidation from the slope of the linear portion of the plot.

-

Calculate the singlet oxygen quantum yield of the test photosensitizer using the following equation: ΦΔ(sample) = ΦΔ(standard) × (k(sample) / k(standard)) × (I(standard) / I(sample)) where k is the rate of DPBF consumption and I is the rate of light absorption by the photosensitizer.

-

In Vitro Phototoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include control wells with no photosensitizer.

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer. Add fresh medium and irradiate the cells with a light source at the appropriate wavelength and fluence (J/cm²). Keep a set of non-irradiated control plates.

-

Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours in the dark.

-

MTT Addition and Incubation: Add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot cell viability versus photosensitizer concentration or light dose to determine the IC₅₀ (the concentration of photosensitizer or light dose that inhibits cell growth by 50%).

Apoptosis and Necrosis Detection (Annexin V/Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with the photosensitizer and light as described in the MTT assay protocol.

-

Cell Harvesting: After the desired post-irradiation incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.

-

Cell Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add additional 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting compensation and gates.

-

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)

-

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This technique can be used to monitor changes in the expression levels and cleavage of key proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.

Protocol:

-

Protein Extraction:

-

Lyse the treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system or X-ray film.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Conclusion

The mechanism of action of photosensitizers is a complex interplay of photochemical and photobiological events. A thorough understanding of these processes, from the initial light absorption and ROS generation to the intricate signaling pathways leading to cell death, is paramount for the rational design of new photosensitizers and the optimization of photodynamic therapy protocols. The experimental techniques outlined in this guide provide a robust framework for researchers to investigate and characterize the efficacy and mechanism of novel photosensitizing agents, ultimately contributing to the advancement of this promising therapeutic modality.

References

- 1. The role of photodynamic therapy (PDT) physics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type I and II Photosensitized Oxidation Reactions: Guidelines and Mechanistic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Type I Photosensitizers Based on Aggregation-Induced Emission: A Rising Star in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoactivation Switch from Type II to Type I Reactions by Electron-Rich Micelles for Improved Photodynamic Therapy of Cancer Cells Under Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. mdpi.com [mdpi.com]

A Technical Guide to Photosensitizer Mechanisms: Type I versus Type II

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes the combination of a photosensitizer (PS), light, and molecular oxygen to elicit a cytotoxic effect. The efficacy of PDT is fundamentally dependent on the photochemical and photophysical properties of the PS, which, upon activation by light of a specific wavelength, triggers a cascade of reactions, primarily categorized into Type I and Type II mechanisms. Understanding the nuances of these two pathways is paramount for the rational design of new photosensitizers and the optimization of PDT protocols in clinical and research settings. This guide provides an in-depth exploration of the core principles governing Type I and Type II photosensitizer mechanisms, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate comprehension.

Core Mechanisms: Type I and Type II Photoreactions

Upon absorption of a photon, a photosensitizer molecule transitions from its ground state (S₀) to an excited singlet state (S₁). From this short-lived state, it can either return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁). It is from this triplet state that the therapeutically relevant photochemical reactions originate, branching into the Type I and Type II pathways.

The Type I Mechanism: Electron Transfer and Radical Formation

The Type I mechanism is characterized by electron or hydrogen atom transfer reactions between the excited triplet state photosensitizer (³PS*) and a substrate molecule, which can be a biological molecule or the solvent. This transfer results in the formation of radical ions or neutral radicals. The reduced photosensitizer can then react with molecular oxygen to produce superoxide (B77818) anions (O₂⁻), which can further lead to the generation of other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). The Type I pathway is favored in environments with high concentrations of substrate molecules and lower oxygen concentrations.

The Type II Mechanism: Energy Transfer and Singlet Oxygen Generation

The Type II mechanism involves the direct transfer of energy from the excited triplet state photosensitizer (³PS*) to ground state molecular oxygen (³O₂), which is unique in that it exists as a triplet in its ground state. This energy transfer excites the molecular oxygen to its highly reactive singlet state (¹O₂), a potent oxidizing agent that is considered the primary cytotoxic species in most PDT applications. The efficiency of this process is dependent on the triplet state lifetime of the photosensitizer and the local oxygen concentration. The Type II mechanism is generally considered to be the dominant pathway in PDT.

Quantitative Data Summary

The efficiency of Type I and Type II processes can be quantified by various photophysical and photochemical parameters. The following tables summarize key quantitative data for representative photosensitizers.

Table 1: Photophysical Properties of Common Photosensitizers

| Photosensitizer | Triplet Quantum Yield (Φ_T) | Triplet Lifetime (τ_T) (µs) | Singlet Oxygen Quantum Yield (Φ_Δ) |

| Protoporphyrin IX (PpIX) | ~0.90 | ~10 | 0.53 |

| Rose Bengal | 0.76 - 0.86 | 0.8 - 2.0 | 0.75 |

| Methylene Blue | 0.52 | ~10 | 0.52 |

| Fullerene (C60) | ~1.00 | 40 | ~1.00 |

| 5-Aminolevulinic Acid (5-ALA) induced PpIX | 0.6 - 0.8 | 15.6 | 0.4 - 0.6 |

Table 2: Rate Constants for Key Reactions in Type I and Type II Mechanisms

| Reaction | Rate Constant (k) |

| Type I | |

| ³PS* + Substrate → PS⁻• + Substrate⁺• | 10⁷ - 10⁹ M⁻¹s⁻¹ |

| PS⁻• + O₂ → PS + O₂⁻• | 10⁸ - 10⁹ M⁻¹s⁻¹ |

| Type II | |

| ³PS* + ³O₂ → ¹PS₀ + ¹O₂ | 10⁹ M⁻¹s⁻¹ |

| ¹O₂ decay in water | 2.5 x 10⁵ s⁻¹ (τ ~ 4 µs) |

| ¹O₂ decay in cells | ~3 x 10⁶ s⁻¹ (τ ~ 0.3 µs) |

Visualizing the Pathways

To clearly delineate the sequence of events in both mechanisms, the following diagrams are provided.

Caption: The Type I photosensitization mechanism.

A Technical Guide to the Role of Reactive Oxygen Species in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS).[1] This process leads to the selective destruction of malignant and other diseased tissues.[2] This technical guide provides an in-depth exploration of the pivotal role of ROS in the mechanism of action of PDT. It covers the fundamental photochemical and photophysical processes of ROS generation, the diverse types of ROS and their specific contributions to various cell death pathways, and detailed methodologies for their detection and quantification. Furthermore, this guide delves into the intricate signaling cascades initiated by ROS, offering a comprehensive resource for researchers, scientists, and professionals involved in the development and optimization of photodynamic therapies.

Introduction to Photodynamic Therapy and Reactive Oxygen Species

Photodynamic therapy is a two-step procedure that involves the administration of a photosensitizing agent, which preferentially accumulates in target tissues, followed by localized irradiation with light of a specific wavelength that matches the absorption spectrum of the PS.[3] Upon light absorption, the PS transitions from its ground state to an excited singlet state and then to a longer-lived excited triplet state.[4] This triplet state PS is the key initiator of the photochemical reactions that produce ROS.[2]

The therapeutic efficacy of PDT is primarily attributed to the generation of ROS, which are highly reactive molecules that can induce oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids.[5] This oxidative stress triggers a cascade of biological events, ultimately leading to cell death and tissue destruction.[2] The main components essential for PDT are the photosensitizer, light, and molecular oxygen.[2]

Mechanisms of Reactive Oxygen Species Generation in PDT

The generation of ROS in PDT proceeds through two primary photochemical pathways, known as Type I and Type II reactions.[4] These two pathways can occur simultaneously, and their relative contributions depend on factors such as the nature of the photosensitizer, the concentration of oxygen, and the surrounding molecular environment.[6]

Type I Photochemical Reaction

In the Type I reaction, the excited triplet state photosensitizer interacts directly with a substrate, such as a biomolecule, through electron or hydrogen atom transfer.[7] This process generates free radicals and radical ions.[7] These radicals can then react with molecular oxygen to produce various ROS, including the superoxide (B77818) anion (O₂⁻•), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH).[5][8]

Type II Photochemical Reaction

The Type II reaction is the predominant pathway in most PDT applications.[7] In this mechanism, the excited triplet state photosensitizer directly transfers its energy to ground-state molecular oxygen (³O₂), resulting in the formation of the highly cytotoxic singlet oxygen (¹O₂).[2][9] Singlet oxygen is a potent oxidizing agent and is considered the primary cytotoxic species responsible for the biological effects of PDT.[9][10]

Types of Reactive Oxygen Species and Their Cellular Targets

The various ROS generated during PDT have distinct chemical properties and reactivities, leading to different cellular effects.

Table 1: Major Reactive Oxygen Species in PDT and Their Properties

| Reactive Oxygen Species | Symbol | Primary Generation Pathway | Half-life in Biological Systems | Primary Cellular Targets |

| Singlet Oxygen | ¹O₂ | Type II | ~40 ns | Lipids (unsaturated fatty acids), proteins (amino acid residues like tryptophan, methionine, histidine), DNA (guanine residues) |

| Superoxide Anion | O₂⁻• | Type I | Microseconds | Precursor to other ROS, can interact with iron-sulfur clusters in proteins |

| Hydrogen Peroxide | H₂O₂ | Type I (from superoxide dismutation) | Milliseconds | Can diffuse across membranes, precursor to hydroxyl radical |

| Hydroxyl Radical | •OH | Type I (Fenton reaction) | Nanoseconds | Highly reactive with most biomolecules, including lipids, proteins, and DNA |

The subcellular localization of the photosensitizer is a critical determinant of the initial sites of photodamage and the subsequent cellular response.[3] For instance, photosensitizers that accumulate in the mitochondria can lead to direct damage to this organelle, triggering the intrinsic apoptotic pathway.[11] Those localizing in the endoplasmic reticulum (ER) can induce ER stress, while those in lysosomes can cause the release of lytic enzymes.[12][13]

ROS-Mediated Cell Death Pathways in PDT

PDT can induce all three major forms of cell death: apoptosis, necrosis, and autophagy.[3] The specific cell death pathway activated depends on the cell type, the photosensitizer used, its subcellular localization, and the light dose delivered.[3]

Apoptosis

Apoptosis, or programmed cell death, is a common outcome of PDT.[14] ROS-induced damage to mitochondria can lead to the release of cytochrome c, which in turn activates the caspase cascade, a key executioner of apoptosis.[3] Damage to anti-apoptotic proteins like Bcl-2 can further promote apoptosis.[3]

Necrosis

Necrosis is a form of cell death characterized by cell swelling and rupture of the plasma membrane, leading to the release of cellular contents and inflammation.[2] At high PDT doses, extensive cellular damage can overwhelm the apoptotic machinery, leading to necrosis.[15] Necrosis can also be a secondary consequence of the vascular damage induced by PDT, which leads to oxygen and nutrient deprivation in the tumor.[3] A regulated form of necrosis, termed necroptosis, can also be triggered by PDT.[16]

Autophagy

Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery.[17] In the context of PDT, autophagy can have a dual role.[3] At low levels of photodamage, autophagy can be a pro-survival mechanism, helping cells to remove and recycle damaged organelles and proteins.[17] However, excessive or prolonged autophagy can lead to autophagic cell death, particularly in cells that are deficient in apoptosis.[3][18]

Experimental Protocols for ROS Detection and Quantification

Accurate detection and quantification of ROS are crucial for understanding the mechanisms of PDT and for optimizing treatment protocols. A variety of methods are available, each with its own advantages and limitations.

Direct Detection of Singlet Oxygen

The most direct method for detecting singlet oxygen is to measure its characteristic phosphorescence emission at approximately 1270 nm.[19] This technique provides unambiguous identification of ¹O₂ but requires specialized and highly sensitive detectors.

Indirect Detection using Chemical Probes

A more common approach is the use of chemical probes that react with specific ROS to produce a fluorescent or chemiluminescent signal.

Table 2: Common Probes for ROS Detection in PDT

| Probe | Target ROS | Detection Method | Notes |

| Singlet Oxygen Sensor Green (SOSG) | ¹O₂ | Fluorescence | Highly selective for singlet oxygen. |

| 3'-(p-aminophenyl) fluorescein (B123965) (APF) | •OH, ONOO⁻ | Fluorescence | |

| Dihydroethidium (DHE) | O₂⁻• | Fluorescence | |

| 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) | General oxidative stress (H₂O₂, •OH, ONOO⁻) | Fluorescence | Widely used but not specific to a single ROS. |

Experimental Workflow for ROS Detection using DCFH-DA

Protocol:

-

Cell Culture: Plate cells at an appropriate density in a suitable culture vessel (e.g., 96-well plate for plate reader analysis or culture dishes for flow cytometry).

-

Photosensitizer Incubation: Treat cells with the desired concentration of the photosensitizer for a specific duration to allow for cellular uptake.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

DCFH-DA Loading: Incubate the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.

-

Irradiation: Expose the cells to light of the appropriate wavelength and dose.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence plate reader (excitation ~485 nm, emission ~525 nm) or a flow cytometer.

-

Data Analysis: Quantify the increase in fluorescence as an indicator of ROS production. Include appropriate controls, such as cells treated with the photosensitizer but not irradiated, and cells irradiated without the photosensitizer.

Conclusion and Future Directions

Reactive oxygen species are the primary cytotoxic agents in photodynamic therapy, and a thorough understanding of their generation, biological effects, and detection is paramount for the continued development and refinement of this therapeutic modality. Future research will likely focus on the development of novel photosensitizers with enhanced ROS generation capabilities, strategies to overcome hypoxia (a common feature of solid tumors that can limit PDT efficacy), and the combination of PDT with other cancer therapies to achieve synergistic effects. The ability to precisely control and monitor ROS production in real-time will be instrumental in personalizing PDT and maximizing its therapeutic potential.

References

- 1. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Singlet Oxygen in Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]

- 11. Targeting mitochondria for cancer photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of ER stress response in photodynamic therapy: ROS generated in different subcellular compartments trigger diverse cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanisms of tumor necrosis induced by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Necroptosis as a consequence of photodynamic therapy in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Initiation of Autophagy by Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Autophagy promotes resistance to photodynamic therapy-induced apoptosis selectively in colorectal cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to Singlet Oxygen Quantum Yield of Photosensitizers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the singlet oxygen quantum yield (ΦΔ) of photosensitizers, a critical parameter in the development of photodynamic therapy (PDT) and other photosensitizer-based applications. This guide details the significance of ΦΔ, methodologies for its determination, and quantitative data for a range of common photosensitizers.

Introduction to Singlet Oxygen Quantum Yield

The generation of singlet oxygen by a photosensitizer is a key event in the Type II photochemical reaction pathway of PDT. As illustrated in the Jablonski diagram below, the process begins with the absorption of a photon by the photosensitizer in its ground state (S₀), promoting it to an excited singlet state (S₁). The photosensitizer can then undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). It is from this triplet state that the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state, to produce the highly reactive singlet oxygen (¹O₂).

Quantitative Data: Singlet Oxygen Quantum Yields of Common Photosensitizers

The following table summarizes the singlet oxygen quantum yields for a variety of commonly used photosensitizers in different solvents. It is important to note that the ΦΔ value can be significantly influenced by the solvent environment.[5]

| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Rose Bengal | Methanol | 0.76 | [5][6] |

| Rose Bengal | Water | 0.76 | [5] |

| Rose Bengal | DMSO | 0.76 | [6] |

| Methylene Blue | Methanol | 0.52 | [5] |

| Methylene Blue | Water | 0.52 | [5] |

| Eosin Y | DMSO | 0.68 | [6] |

| Eosin B | DMSO | 0.45 | [6] |

| Fluorescein | DMSO | 0.22 | [6] |

| Tris(2,2'-bipyridyl)ruthenium(II) | DMSO | 0.56 | [6] |

| Chlorophyll | Ethanol-Water Mixture | 0.24 | [7] |

| Chlorin e6 | Ethanol-Water Mixture | 0.61 | [7] |

| 5,10,15,20-Tetrakis(4-carboxymethoxyphenyl)porphyrin | Toluene | 0.47 | [8] |

| 5,10,15-Tris(4-carboxymethylphenyl)-20-(4-bromophenyl)porphyrin | Toluene | 0.76 | [8] |

| 5,10,15-Tris(4-carboxymethylphenyl)-20-(4-iodophenyl)porphyrin | Toluene | 0.89 | [8] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

There are two primary approaches for measuring the singlet oxygen quantum yield: indirect methods that utilize chemical traps and direct methods that measure the phosphorescence of singlet oxygen.

Indirect Method: Chemical Trapping with 1,3-Diphenylisobenzofuran (B146845) (DPBF)

This is a widely used relative method where the rate of consumption of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), is monitored.[9] The ΦΔ of an unknown photosensitizer is determined by comparing its rate of DPBF consumption to that of a reference photosensitizer with a known ΦΔ under identical experimental conditions.

Materials and Reagents:

-

Photosensitizer of interest (sample)

-

Reference photosensitizer (e.g., Rose Bengal)

-

1,3-Diphenylisobenzofuran (DPBF)

-

Spectroscopy-grade solvent (e.g., Methanol, Ethanol, DMSO)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

-

Magnetic stirrer and stir bars

Experimental Workflow:

Detailed Protocol:

-

Solution Preparation:

-

Prepare stock solutions of the sample and reference photosensitizers in the desired solvent. The concentrations should be adjusted to have the same absorbance at the excitation wavelength (typically an absorbance of ~0.1 to minimize inner filter effects).

-

Prepare a stock solution of DPBF in the same solvent. The final concentration of DPBF in the experimental cuvette should be high enough to provide a strong absorbance signal (e.g., ~30-50 µM).

-

-

Experimental Setup:

-

In a quartz cuvette, mix the photosensitizer solution (either sample or reference) with the DPBF solution.

-

Place the cuvette in the spectrophotometer and ensure the solution is continuously stirred.

-

-

Irradiation and Measurement:

-

Record the initial absorbance spectrum of the solution, paying close attention to the DPBF absorbance peak around 415 nm.

-

Irradiate the sample with a light source at the chosen excitation wavelength.

-

At regular time intervals, stop the irradiation and record the absorbance spectrum to monitor the decrease in the DPBF peak.[9]

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the sample and the reference photosensitizer.

-

Determine the initial rate of DPBF consumption (k) from the slope of the linear portion of the plot for both the sample (k_sample) and the reference (k_ref).

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) can be calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.

-

I_abs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10^(-Absorbance at excitation wavelength)). If the absorbances of the sample and reference are matched at the excitation wavelength, this term becomes 1.

-

Direct Method: Time-Resolved Phosphorescence Detection

This method involves the direct detection of the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at approximately 1270 nm as it decays back to its ground state.[10][11] This is considered a more accurate method as it does not rely on chemical reactions that can have their own complexities.

Instrumentation:

-

Pulsed laser for excitation

-

Sample holder (quartz cuvette)

-

Collection optics

-

Long-pass filter to block the excitation light

-

Monochromator to select the 1270 nm wavelength

-

Highly sensitive NIR detector (e.g., liquid nitrogen-cooled Germanium photodiode or an InGaAs detector)

-

Time-resolved detection electronics (e.g., transient digitizer or time-correlated single-photon counting system)

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation:

-

Prepare solutions of the sample and reference photosensitizers in a solvent with a long singlet oxygen lifetime (e.g., deuterated solvents like D₂O or deuterated chloroform).

-

Ensure the absorbance of the sample and reference solutions are matched at the laser excitation wavelength.

-

-

Data Acquisition:

-

Place the cuvette in the sample holder of the time-resolved phosphorescence setup.

-

Excite the sample with a short laser pulse.

-

The emitted light is collected, filtered, and directed to the monochromator set to 1270 nm.

-

The detector measures the intensity of the phosphorescence as a function of time after the laser pulse.

-

-

Data Analysis:

-

The initial intensity of the phosphorescence signal (at time t=0) is proportional to the amount of singlet oxygen generated.

-

The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated by comparing the initial phosphorescence intensity of the sample (I_sample) to that of the reference (I_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference photosensitizer.

-

A is the absorbance of the solution at the excitation wavelength. If the absorbances are matched, this term is 1.

-

Signaling Pathways in Photodynamic Therapy

The singlet oxygen generated by photosensitizers upon light activation triggers a cascade of cellular signaling pathways that ultimately lead to cell death, primarily through apoptosis and necrosis. The specific pathway activated often depends on the subcellular localization of the photosensitizer.

As shown in Figure 4, singlet oxygen-induced oxidative stress on various subcellular organelles initiates distinct cell death mechanisms. Damage to mitochondria often leads to the release of cytochrome c and the activation of the intrinsic apoptotic pathway.[12] Endoplasmic reticulum stress can also trigger apoptosis or autophagy. Severe damage to lysosomes and the plasma membrane typically results in necrotic cell death.[13] Concurrently, cells may activate pro-survival pathways as a stress response, which can influence the overall efficacy of the therapy.[14]

Conclusion

The singlet oxygen quantum yield is a fundamental parameter for characterizing the efficacy of photosensitizers. Accurate determination of ΦΔ is essential for the rational design and selection of new photosensitizing agents for photodynamic therapy and other applications. This guide has provided a detailed overview of the concept of ΦΔ, quantitative data for common photosensitizers, and comprehensive experimental protocols for its measurement. Understanding the underlying photophysical processes and the subsequent cellular signaling events is crucial for advancing the field of photosensitizer-based technologies.

References

- 1. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]

- 2. stars.library.ucf.edu [stars.library.ucf.edu]

- 3. mdpi.com [mdpi.com]

- 4. Photodynamic Therapy (PDT): PDT Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. photonicsforenergy.spiedigitallibrary.org [photonicsforenergy.spiedigitallibrary.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. par.nsf.gov [par.nsf.gov]

- 10. opticsjournal.net [opticsjournal.net]

- 11. Direct observation of singlet oxygen phosphorescence at 1270 nm from L1210 leukemia cells exposed to polyporphyrin and light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Properties of Novel Photosensitizer Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of novel photosensitizer (PS) compounds, crucial for their development and application in fields such as photodynamic therapy (PDT). The document details key experimental protocols for their characterization and visualizes the intricate signaling pathways they modulate.

Core Spectroscopic Properties of Novel Photosensitizers

The efficacy of a photosensitizer is fundamentally linked to its photophysical and photochemical properties. These properties dictate the compound's ability to absorb light, generate reactive oxygen species (ROS), and ultimately induce a therapeutic effect. The following tables summarize the key spectroscopic data for prominent classes of novel photosensitizers.

Porphyrin-Based Photosensitizers

Porphyrins and their derivatives are among the most extensively studied photosensitizers, characterized by a distinct Soret band and weaker Q bands in their absorption spectra.[1][2] Modifications to the porphyrin macrocycle can significantly influence their spectroscopic properties and therapeutic efficacy.[3][4]

| Compound Class | Key Structural Features | λmax (Soret Band) (nm) | λmax (Q Bands) (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Tetraphenylporphyrins (TPP) | Phenyl groups at meso positions | ~415-420 | ~515, 550, 590, 650 | 0.11 - 0.15 | 0.23 - 0.65 | [5] |

| Chlorins | Reduced pyrrole (B145914) ring | ~400-410 | ~500-550, 650-700 | Variable, generally lower than porphyrins | Typically > 0.5 | [6][7] |

| Bacteriochlorins | Two reduced pyrrole rings | ~360-380 | ~570-580, 730-760 | Lower than chlorins | High, often > 0.6 | [6] |

| Quinoxalinoclorins | Fused quinoxaline (B1680401) ring | ~420-430 | > 687 | Low | High, substituent-dependent | [8] |

BODIPY-Based Photosensitizers

Boron-dipyrromethene (BODIPY) dyes are known for their high molar absorption coefficients, sharp fluorescence peaks, and excellent photostability.[9][10] Their spectroscopic properties can be readily tuned through chemical modifications, such as halogenation, to enhance intersystem crossing and singlet oxygen generation.[11][12]

| Compound Class | Key Structural Features | λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Unsubstituted BODIPY | Core BODIPY structure | ~495-505 | ~510-520 | High (often > 0.8) | Low | [13] |

| Halogenated BODIPY (e.g., Iodo-BODIPY) | Iodine atoms on the BODIPY core | ~520-540 | ~540-560 | Significantly quenched (< 0.1) | High (up to 0.84) | [9][12] |

| Cationic BODIPY | Cationic substituents for organelle targeting | ~501-536 | Mirror image of absorption | Lower for halogenated derivatives | Efficient for halogenated derivatives | [13] |

Metal-Based Photosensitizers

Transition metal complexes offer a versatile platform for photosensitizer design, with their photophysical properties being highly dependent on the metal center and the coordinated ligands.[14][15][16] The presence of a heavy metal can enhance spin-orbit coupling, promoting intersystem crossing and leading to efficient singlet oxygen production.[2]

| Compound Class | Metal Center | Key Ligands | λmax (nm) | Emission λmax (nm) | Triplet Lifetime | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |

| Ruthenium(II) Polypyridyl Complexes | Ru(II) | Polypyridyl (e.g., bipyridine, phenanthroline) | ~450 (MLCT) | ~600-630 | Microseconds | Moderate to High | [17] |

| Iridium(III) Complexes | Ir(III) | Cyclometalating and ancillary ligands | ~380-480 (MLCT/LLCT) | ~500-600 | Microseconds | High | [18] |

| Zinc(II) Phthalocyanines | Zn(II) | Phthalocyanine macrocycle | ~350, ~670 (Q-band) | ~680 | Long | High (e.g., 0.56) | [7][19] |

| Palladium(II) Porphyrins | Pd(II) | Porphyrin macrocycle | ~415, ~525 | Phosphorescence | Long | High (e.g., 0.78) | [5] |

Experimental Protocols

Accurate characterization of the spectroscopic properties of novel photosensitizers is paramount. The following are detailed methodologies for key experiments.

UV-Vis Absorption Spectroscopy

This protocol outlines the procedure for determining the absorption spectrum of a photosensitizer.

Objective: To measure the wavelengths of maximum absorbance (λmax) and the molar extinction coefficients (ε).

Materials:

-

Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., DMSO, DMF, ethanol, PBS)

-

Photosensitizer sample

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the photosensitizer of a known concentration (e.g., 1 mM) in a suitable solvent. Ensure the photosensitizer is fully dissolved. Protect the solution from light.

-

Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 250-800 nm).

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.

-

Sample Measurement: Rinse the cuvette with a small amount of the photosensitizer solution before filling it. Place the cuvette with the sample solution in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at each λmax.

Fluorescence Spectroscopy

This protocol details the measurement of fluorescence emission spectra and quantum yields.

Objective: To determine the fluorescence emission spectrum, maximum emission wavelength (λem), and fluorescence quantum yield (Φf).

Materials:

-

Fluorometer/Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

Spectroscopic grade solvent

-

Photosensitizer sample

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

Procedure:

-

Solution Preparation: Prepare dilute solutions of the photosensitizer and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup: Turn on the fluorometer. Set the excitation wavelength (usually the λmax of the photosensitizer). Set the emission wavelength range to be scanned.

-

Standard Measurement: Record the fluorescence emission spectrum of the standard solution.

-

Sample Measurement: Without changing the instrument settings, record the fluorescence emission spectrum of the photosensitizer solution.

-

Data Analysis:

-

Determine the maximum emission wavelength (λem).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

Calculate the fluorescence quantum yield (Φf) of the sample using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

-

Φf is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

-

Singlet Oxygen Quantum Yield (ΦΔ) Measurement

This protocol describes the indirect method for determining the singlet oxygen generation efficiency using a chemical trap.

Objective: To quantify the singlet oxygen quantum yield (ΦΔ) of a photosensitizer.

Materials:

-

UV-Vis spectrophotometer or fluorometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green (SOSG))

-

Reference photosensitizer with a known ΦΔ (e.g., Rose Bengal, methylene (B1212753) blue)

-

Solvent (e.g., air-saturated ethanol, methanol, or PBS)

Procedure:

-

Solution Preparation: Prepare solutions of the sample photosensitizer, the reference photosensitizer, and the singlet oxygen trap in the chosen solvent. The absorbance of the photosensitizers at the irradiation wavelength should be matched.

-

Initial Measurement: In a cuvette, mix the photosensitizer solution with the trap solution. Record the initial absorbance (or fluorescence) of the trap at its characteristic wavelength (e.g., ~415 nm for DPBF absorbance).

-

Photobleaching: Irradiate the solution with the light source for a set period.

-

Post-Irradiation Measurement: After irradiation, immediately record the absorbance (or fluorescence) of the trap again.

-

Repeat: Repeat steps 3 and 4 for several time intervals.

-

Reference Measurement: Repeat the entire procedure (steps 2-5) with the reference photosensitizer.

-

Data Analysis:

-

Plot the change in absorbance (or fluorescence) of the trap versus irradiation time for both the sample and the reference.

-

Determine the slope of the initial linear portion of these plots.

-

Calculate the singlet oxygen quantum yield (ΦΔ) of the sample using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (A_ref / A_sample) where:

-

ΦΔ is the singlet oxygen quantum yield

-

k is the slope of the trap degradation plot

-

A is the absorbance of the photosensitizer at the irradiation wavelength

-

-

Signaling Pathways in Photodynamic Therapy

Upon light activation, photosensitizers generate ROS, which initiate a cascade of cellular signaling events leading to cell death through apoptosis or necrosis.[20][21] The subcellular localization of the photosensitizer is a critical determinant of the initial targets and the subsequent signaling pathways activated.[20]

General PDT-Induced Cell Death Pathway

This diagram illustrates the general mechanism of PDT, from photosensitizer excitation to the induction of cell death.

Caption: General mechanism of photodynamic therapy (PDT).

Key Signaling Pathways Activated by PDT-Induced Stress

PDT-induced oxidative stress triggers a complex cellular response involving multiple signaling pathways that determine the cell's fate.[22]

Caption: Key signaling pathways modulated by PDT.

Experimental Workflow for In Vitro Photosensitizer Characterization

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel photosensitizer.

Caption: In vitro characterization workflow for novel photosensitizers.

References

- 1. mdpi.com [mdpi.com]

- 2. Photodynamic Therapy and the Development of Metal-Based Photosensitisers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New porphyrin photosensitizers-Synthesis, singlet oxygen yield, photophysical properties and application in PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Porphyrin photosensitizer molecules as effective medicine candidates for photodynamic therapy: electronic structure information aided design - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05585C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An updated overview on the development of new photosensitizers for anticancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. worldscientific.com [worldscientific.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Design of BODIPY dyes as triplet photosensitizers: electronic properties tailored for solar energy conversion, photoredox catalysis and photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cationic BODIPY Photosensitizers for Mitochondrion-Targeted Fluorescence Cell-Imaging and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Improved transition metal photosensitizers to drive advances in photocatalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04580C [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Localization of Photosensitizer Classes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photodynamic therapy (PDT) is a clinically approved and minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer (PS), light, and molecular oxygen to elicit cellular destruction. The efficacy of PDT is intrinsically linked to the subcellular localization of the photosensitizer. Upon activation by light of a specific wavelength, the PS generates reactive oxygen species (ROS), which are highly reactive and have a short diffusion radius. Consequently, the primary cellular damage occurs in close proximity to the site of ROS generation, making the intracellular location of the PS a critical determinant of the therapeutic outcome, including the mechanism of cell death and the activation of specific signaling pathways.[1][2][3][4]

This technical guide provides a comprehensive overview of the intracellular localization of different classes of photosensitizers, details the experimental methodologies used to determine their subcellular distribution, and explores the key signaling pathways activated upon their illumination in specific organelles.

Classes of Photosensitizers and Their General Localization Patterns

Photosensitizers can be broadly categorized into several classes based on their chemical structure. Their physicochemical properties, such as lipophilicity, charge, and molecular weight, play a pivotal role in determining their passive diffusion across cellular membranes and their affinity for specific organelles.[1][5][6][7]

1. Tetrapyrrolic Macrocycles: This is the largest and most extensively studied class of photosensitizers.

-

Porphyrins: The first generation of photosensitizers belongs to this group. Their localization is highly dependent on their peripheral substituents. Hydrophobic porphyrins tend to associate with membrane structures like the plasma membrane, endoplasmic reticulum, and mitochondria, while more polar, water-soluble porphyrins are often found in the lysosomal compartment or the cytosol.[8] For instance, Photofrin®, a complex mixture of porphyrins, has been observed to localize in the plasma membrane, mitochondria, lysosomes, and endoplasmic reticulum. Palladium meso-tetra(4-carboxyphenyl)porphyrin has been shown to accumulate in the mitochondria.[9]

-

Chlorins: These are dihydroporphyrins and possess a strong absorption band in the red region of the spectrum, allowing for deeper tissue penetration of light. Chlorin e6 (Ce6) has been reported to initially localize in the plasma membrane and cytosolic vesicles, and when conjugated with low-density lipoprotein (LDL), it is predominantly found in lysosomes.[10][11] Other derivatives, such as pyropheophorbide-a with longer alkyl chains, exhibit a concentration-dependent localization, favoring lysosomes at lower concentrations and mitochondria at higher concentrations.[12]

-

Bacteriochlorins: These are tetrahydroporphyrins with an even more red-shifted absorption maximum compared to chlorins. Their localization patterns are also influenced by their peripheral modifications, with a tendency to accumulate in membranous organelles.

-

Phthalocyanines: These synthetic porphyrin analogues often exhibit a high quantum yield of singlet oxygen. Their charge plays a significant role in their subcellular destination. Cationic and anionic zinc(II) phthalocyanines have been shown to initially accumulate in lysosomes, whereas neutral derivatives display a more diffuse staining of the endoplasmic reticulum and Golgi apparatus.[6] The hydrophobic nature of many phthalocyanines also directs them to mitochondria.[13] For example, ZnPcSmix has been localized to both mitochondria and lysosomes.[14]

2. Synthetic Dyes: This diverse group includes various chromophores with photosensitizing properties.

-

Phenothiazinium Dyes (e.g., Methylene Blue, Toluidine Blue): These are cationic dyes that are known to accumulate in mitochondria and lysosomes.

-

Xanthene Dyes (e.g., Rose Bengal, Eosin Y): These are typically anionic and tend to localize in the plasma membrane and lysosomes.

-

Cyanine (B1664457) Dyes: Cationic cyanine dyes often show a strong preference for mitochondria due to the negative mitochondrial membrane potential.

3. Natural Products: A number of naturally occurring compounds exhibit photosensitizing activity.

-

Hypericin (B1674126): Derived from St. John's wort, hypericin is a lipophilic photosensitizer that has been shown to localize in the endoplasmic reticulum and Golgi apparatus.

-

Curcumin (B1669340): The active compound in turmeric, curcumin has been reported to localize in the plasma membrane and lysosomes.

-

Riboflavin (Vitamin B2): This water-soluble vitamin can act as a photosensitizer and is found throughout the cytoplasm.

Quantitative Data on Subcellular Localization

Quantifying the distribution of photosensitizers within subcellular compartments is crucial for understanding their mechanism of action and for the rational design of new agents with improved therapeutic efficacy. The following tables summarize the available quantitative data on the subcellular localization of different photosensitizer classes. It is important to note that the precise distribution can vary depending on the specific photosensitizer derivative, cell type, concentration, and incubation time.

| Photosensitizer Class | Photosensitizer | Organelle | Percentage/Concentration | Cell Type | Reference |

| Porphyrins | Palladium meso-tetra(4-carboxyphenyl)porphyrin | Mitochondria | Accumulation Observed | Various cell lines | [9] |

| Chlorins | Chlorin e6 (delivered via LDL) | Lysosomes | Predominant Localization | Human fibroblasts (HS68) | [10][11] |

| Chlorins | Chlorin e6 composition | Mitochondria | Partial Colocalization | HT-1080 | [8] |

| Phthalocyanines | Zinc Phthalocyanine (ZnPcSmix) | Mitochondria & Lysosomes | Dual Localization Observed | MCF-7 | [14] |

| Phthalocyanines | Cationic/Anionic Zinc(II) Phthalocyanines | Lysosomes | Initial Localization | RIF-1 | [6] |

| Phthalocyanines | Neutral Zinc(II) Phthalocyanine | Endoplasmic Reticulum & Golgi Apparatus | Diffuse Localization | RIF-1 | [6] |

Note: The majority of available data is qualitative or semi-quantitative. Further research is needed to establish comprehensive quantitative distribution profiles for a wider range of photosensitizers.

Experimental Protocols for Determining Intracellular Localization

Several experimental techniques are employed to determine the subcellular localization of photosensitizers. The choice of method depends on the specific research question, the properties of the photosensitizer, and the available instrumentation.

Fluorescence Microscopy (Qualitative and Quantitative)

Fluorescence microscopy, particularly confocal laser scanning microscopy (CLSM), is the most widely used technique for visualizing the intracellular distribution of photosensitizers due to their intrinsic fluorescence.[15][16]

Detailed Methodology for Confocal Microscopy:

-

Cell Culture and Plating:

-

Culture the desired cell line in appropriate growth medium.

-

Plate the cells onto glass-bottom dishes or coverslips suitable for high-resolution imaging. Allow the cells to adhere and reach the desired confluency (typically 60-80%).

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of the photosensitizer in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in a complete cell culture medium to the desired final concentration.

-

Remove the growth medium from the cells and add the photosensitizer-containing medium.

-

Incubate the cells for a specific period (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator, protected from light.

-

-

Organelle Staining (Co-localization):

-

To identify specific organelles, co-stain the cells with organelle-specific fluorescent probes (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes, ER-Tracker for the endoplasmic reticulum).

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Incubate the cells with the organelle-specific probe according to the manufacturer's instructions.

-

-

Cell Fixation (Optional):

-

For fixed-cell imaging, wash the cells with PBS and then fix them with a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

-

After fixation, wash the cells again with PBS.

-

-

Imaging:

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

Acquire images using a confocal microscope equipped with lasers and filters appropriate for the excitation and emission spectra of the photosensitizer and the organelle-specific probes.

-

Acquire Z-stacks to obtain three-dimensional information about the localization.

-

-

Image Analysis (Quantitative):

-

Use image analysis software (e.g., ImageJ, Fiji) to perform co-localization analysis.

-

Calculate co-localization coefficients (e.g., Pearson's correlation coefficient, Mander's overlap coefficient) to quantify the degree of overlap between the photosensitizer and organelle signals.

-

Caption: Workflow for determining photosensitizer localization via confocal microscopy.

Subcellular Fractionation

This biochemical technique involves the separation of different organelles based on their size, shape, and density by differential centrifugation. The amount of photosensitizer in each fraction can then be quantified.[2][15]

Detailed Methodology for Subcellular Fractionation:

-

Cell Culture and Harvesting:

-

Culture a large number of cells to obtain sufficient material for fractionation.

-

Harvest the cells by scraping or trypsinization and wash them with ice-cold PBS.

-

-

Cell Lysis:

-

Resuspend the cell pellet in a hypotonic lysis buffer.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle. The goal is to disrupt the plasma membrane while keeping the organelles intact.

-

-

Differential Centrifugation:

-

Step 1 (Low-speed centrifugation): Centrifuge the cell lysate at a low speed (e.g., 600-1000 x g) for 10 minutes at 4°C. The pellet will contain intact nuclei and unbroken cells.

-

Step 2 (Medium-speed centrifugation): Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C. The pellet will contain mitochondria.

-

Step 3 (High-speed centrifugation): Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C. The pellet will contain the microsomal fraction (endoplasmic reticulum and Golgi apparatus), and the supernatant will be the cytosolic fraction.

-

Lysosomal Fractionation (Optional): Lysosomes can be further purified from the mitochondrial or microsomal fractions using density gradient centrifugation.

-

-

Quantification of Photosensitizer:

-

Resuspend each organelle pellet in a suitable buffer.

-

Extract the photosensitizer from each fraction using an appropriate solvent.

-

Quantify the amount of photosensitizer in each extract using spectrophotometry, spectrofluorometry, or high-performance liquid chromatography (HPLC).

-

Normalize the amount of photosensitizer to the protein content of each fraction.

-

Caption: Workflow for subcellular fractionation to quantify photosensitizer distribution.

Flow Cytometry

Flow cytometry is a high-throughput technique that can be used to quantify the overall cellular uptake of a photosensitizer. While it does not directly provide information on subcellular localization, it can be adapted for this purpose in certain cases, for example, by using antibodies against organelle-specific markers in permeabilized cells.[17]

Detailed Methodology for Flow Cytometry Analysis of Cellular Uptake:

-

Cell Culture and Plating:

-

Culture cells in suspension or in plates. For adherent cells, detach them using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

-

Photosensitizer Incubation:

-

Incubate the cells with the photosensitizer at various concentrations and for different time points, as described for fluorescence microscopy.

-

-

Cell Harvesting and Washing:

-

Harvest the cells and wash them twice with ice-cold PBS to remove any unbound photosensitizer.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in a suitable buffer (e.g., FACS buffer).

-

Analyze the cells on a flow cytometer equipped with a laser that can excite the photosensitizer.

-

Detect the fluorescence emission in the appropriate channel.

-

Gate on the live cell population using forward and side scatter properties.

-

Quantify the mean fluorescence intensity (MFI) of the cell population, which is proportional to the amount of internalized photosensitizer.

-

Caption: Workflow for quantifying photosensitizer uptake using flow cytometry.

Signaling Pathways Activated by Photosensitizers in Different Organelles

The subcellular localization of a photosensitizer dictates the initial site of photodamage, which in turn triggers specific signaling cascades leading to different cellular outcomes, most notably apoptosis or necrosis.[2]

Mitochondria-Mediated Apoptosis

Mitochondria are a common and highly effective target for PDT.[1] Photosensitizers that accumulate in mitochondria can, upon photoactivation, directly damage mitochondrial components, leading to the initiation of the intrinsic apoptotic pathway.

Key Events:

-

Disruption of Mitochondrial Membrane Potential (ΔΨm): ROS-induced damage to the inner mitochondrial membrane leads to the dissipation of the ΔΨm.

-

Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to swelling of the mitochondria and the release of pro-apoptotic factors from the intermembrane space into the cytosol.

-

Release of Cytochrome c: Cytochrome c in the cytosol binds to Apaf-1, which then recruits and activates pro-caspase-9, forming the apoptosome.

-

Caspase Cascade Activation: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Effector caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Intrinsic apoptosis pathway initiated by mitochondrial-localizing photosensitizers.

Endoplasmic Reticulum Stress-Induced Cell Death

The endoplasmic reticulum (ER) is another important target for certain lipophilic photosensitizers. Photodamage to the ER disrupts its normal functions, such as protein folding and calcium homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[5][18]

Key Events:

-

Disruption of Protein Folding: ROS can oxidize proteins within the ER lumen, leading to the accumulation of misfolded proteins.

-

Activation of UPR Sensors: The accumulation of misfolded proteins leads to the activation of three transmembrane ER stress sensors: IRE1 (inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).

-

Signaling Cascades:

-

IRE1 Pathway: Leads to the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation.

-

PERK Pathway: Phosphorylates eIF2α, which transiently attenuates global protein synthesis while promoting the translation of specific mRNAs, such as ATF4.

-

ATF6 Pathway: ATF6 translocates to the Golgi, where it is cleaved to release a transcription factor that upregulates ER chaperones.

-

-

Induction of Apoptosis: If ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response. This is often mediated by the transcription factor CHOP (C/EBP homologous protein), which is induced by ATF4, and the activation of caspase-12 (in rodents) or caspase-4 (in humans).[19]

References

- 1. In Vitro Photodynamic Therapy and Quantitative Structure–Activity Relationship Studies with Stable Synthetic Near-Infrared-Absorbing Bacteriochlorin Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC methods for analysis of porphyrins in biological media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of subcellular distributions with an open-source, object-based tool - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Dose Near-Infrared Light-Activated Mitochondria-Targeting Photosensitizers for PDT Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Signaling From Lysosomes Enhances Mitochondria-Mediated Photodynamic Therapy In Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ribosome affinity carbon dots for live-cell imaging of endoplasmic reticulum - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chlorin e6-Biotin Conjugates for Tumor-Targeting Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. IPNET – International Porphyria Network – An international network of experts working together to improve healthcare services for porphyria patients [ipnet.org]

- 17. A lysosomes and mitochondria dual-targeting AIE-active NIR photosensitizer: Constructing amphiphilic structure for enhanced antitumor activity and two-photon imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Endoplasmic reticulum (ER)-targeted ratiometric fluorescent probe for visualization of ER-phagy induced by ONOO- and NIR imaging in mice with drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Lysosomal Signaling Enhances Mitochondria-Mediated Photodynamic Therapy in A431 Cancer Cells: Role of Iron - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Porphyrin-Based Photosensitizers